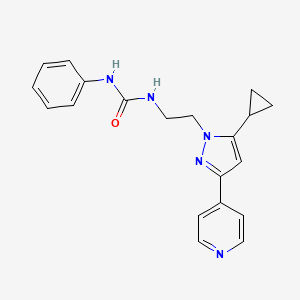

1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea

Description

This compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a pyridin-4-yl group at position 3. The pyrazole is linked via an ethyl chain to a phenylurea moiety. The urea group introduces hydrogen-bonding capabilities, while the pyridinyl and cyclopropyl substituents enhance aromatic interactions and metabolic stability, respectively. Its molecular formula is C21H22N6O, with a molecular weight of 374.45 g/mol.

Properties

IUPAC Name |

1-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c26-20(23-17-4-2-1-3-5-17)22-12-13-25-19(16-6-7-16)14-18(24-25)15-8-10-21-11-9-15/h1-5,8-11,14,16H,6-7,12-13H2,(H2,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIKOLZEHWTORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)NC3=CC=CC=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the pyridinyl and cyclopropyl groups. The final step involves the formation of the phenylurea moiety through a reaction with phenyl isocyanate.

-

Step 1: Synthesis of Pyrazole Ring

- Starting materials: Hydrazine hydrate and ethyl acetoacetate.

- Reaction conditions: Reflux in ethanol.

- Product: 3-methyl-1H-pyrazole.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:

-

Oxidation

- Reagents: Potassium permanganate, hydrogen peroxide.

- Conditions: Aqueous or organic solvents, elevated temperatures.

- Products: Oxidized derivatives of the pyrazole and pyridine rings.

-

Reduction

- Reagents: Sodium borohydride, lithium aluminum hydride.

- Conditions: Anhydrous solvents, low temperatures.

- Products: Reduced derivatives of the pyrazole and pyridine rings.

-

Substitution

- Reagents: Halogenating agents, nucleophiles.

- Conditions: Organic solvents, room temperature or elevated temperatures.

- Products: Substituted derivatives at the pyrazole or pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Bromine in dichloromethane at room temperature.

Major Products

Oxidation: Oxidized pyrazole and pyridine derivatives.

Reduction: Reduced pyrazole and pyridine derivatives.

Substitution: Halogenated pyrazole and pyridine derivatives.

Scientific Research Applications

Research indicates that compounds similar to 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea exhibit various pharmacological effects:

1. Anti-inflammatory Properties :

Pyrazole derivatives are known for their anti-inflammatory effects. Studies have shown that this compound may inhibit specific inflammatory pathways, making it a candidate for treating inflammatory diseases.

2. Antitumor Activity :

The compound has been investigated for its potential in cancer therapy. Similar pyrazole derivatives have demonstrated the ability to inhibit tumor growth in vitro and in vivo by targeting specific cellular pathways involved in cancer progression .

3. Antimicrobial Effects :

Preliminary studies suggest that this compound could possess antibacterial and antifungal properties. Its structural components may interact with microbial targets, leading to effective inhibition of growth .

Case Studies

Several studies illustrate the applications and efficacy of this compound:

Mechanism of Action

The mechanism of action of 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrazole Core

The pyrazole ring is a common scaffold in medicinal chemistry. Key comparisons include:

- Cyclopropyl vs. Trifluoromethyl : The cyclopropyl group in the target compound improves metabolic stability compared to the electron-withdrawing trifluoromethyl group in and . This substitution may reduce oxidative metabolism, extending half-life .

- Pyridinyl vs.

Functional Group Impact

- Urea vs. Acetamide/Amine: The urea group in the target compound provides two hydrogen-bond donors, favoring interactions with kinases or proteases.

- Solubility : Urea derivatives generally exhibit higher aqueous solubility than acetamides or amines due to polar hydrogen-bonding networks. This property may improve bioavailability in the target compound .

Stereochemical and Structural Complexity

- Atropisomerism : The compound in exists as atropisomers due to restricted rotation around bonds, complicating synthesis and purification. The target compound’s ethyl linker likely avoids this issue, simplifying manufacturing .

- The target compound (374 g/mol) adheres better to drug-likeness criteria .

Research Findings and Implications

- Kinase Inhibition: Pyrazole-urea analogs are explored as kinase inhibitors (e.g., JAK2, EGFR). The target compound’s pyridinyl and urea groups align with known pharmacophores for these targets .

- Metabolic Stability : Cyclopropyl substitution (target) may reduce CYP450-mediated metabolism compared to methyl or trifluoromethyl groups, as seen in and .

Biological Activity

1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Pyrazole Ring : The initial step includes the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions in ethanol to form 3-methyl-1H-pyrazole.

- Cyclopropyl and Pyridine Substitution : The subsequent step introduces the cyclopropyl and pyridine groups through base-catalyzed alkylation.

- Urea Moiety Formation : Finally, the phenyl isocyanate reacts with the previously formed pyrazole derivative to yield the target compound at room temperature in the presence of a base.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction may lead to inhibition or activation of these targets, triggering various biochemical pathways.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values in the low micromolar range. The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6, which are crucial in inflammatory responses. Studies have reported IC50 values ranging from 50 to 100 nM for these effects .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown moderate antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were observed at approximately 250 μg/mL, indicating potential as an antibacterial agent .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Anticancer Activity : A study evaluated the effect of this compound on human chondrosarcoma cells. It demonstrated significant inhibition of cell proliferation and induced apoptosis through the activation of caspase pathways .

- Anti-inflammatory Mechanism : Another research focused on its ability to inhibit IL-8 induced neutrophil chemotaxis, reporting IC50 values as low as 10 nM for certain derivatives .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for designing a scalable synthesis route for 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea?

Answer: A scalable synthesis route requires:

- Multi-step optimization : Prioritize regioselective pyrazole ring formation (critical for cyclopropyl and pyridinyl substituents) using coupling reactions or cyclocondensation methods .

- Reaction conditions : Control temperature and pH to avoid side products (e.g., isomerization of the pyrazole ring) .

- Purification : Employ column chromatography or recrystallization to isolate intermediates, validated via TLC or HPLC .

- Yield improvement : Utilize kinetic studies to identify rate-limiting steps (e.g., ethyl linkage formation between pyrazole and phenylurea moieties) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

Answer:

- NMR spectroscopy : Confirm regiochemistry of the pyrazole ring (e.g., ¹H-NMR for cyclopropyl proton splitting patterns) and urea linkage integrity .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to rule out impurities .

- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding networks (if crystalline derivatives are accessible) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Answer:

- Controlled replication : Repeat assays under standardized conditions (e.g., buffer pH, temperature) to minimize variability .

- Orthogonal assays : Cross-validate using biochemical (e.g., enzyme inhibition) and cellular (e.g., viability assays) models to confirm target engagement .

- Data contextualization : Compare results against structurally analogous compounds (e.g., pyrazole-urea derivatives in and ) to identify SAR trends .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with kinase domains or GPCRs, guided by pyridinyl and urea pharmacophores .

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to identify critical binding residues .

- Fragment-based approaches : Deconstruct the molecule into pyrazole, cyclopropyl, and phenylurea fragments to map contributions to binding affinity .

Q. How can researchers optimize the compound’s solubility and bioavailability without compromising activity?

Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the phenylurea moiety, balancing lipophilicity and aqueous solubility .

- Co-crystallization screens : Identify co-formers (e.g., cyclodextrins) to enhance dissolution rates .

- Metabolic profiling : Use liver microsome assays to predict CYP450-mediated degradation and guide structural modifications .

Data Contradiction Analysis

Q. How should conflicting data on metabolic stability be addressed in preclinical studies?

Answer:

- Species-specific assays : Compare metabolic rates across human, rat, and mouse liver microsomes to identify interspecies variability .

- Isotope labeling : Track metabolite formation using ¹⁴C-labeled analogs to distinguish degradation pathways .

- Theoretical frameworks : Apply pharmacokinetic models (e.g., compartmental analysis) to reconcile in vitro-in vivo discrepancies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.